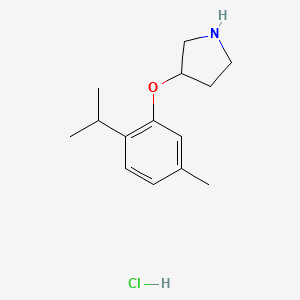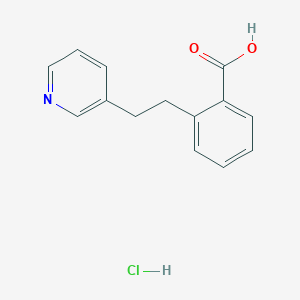
2-(三氟甲基)吲哚嗪
描述
2-(Trifluoromethyl)indolizine is a chemical compound with the molecular formula C9H6F3N . It has a molecular weight of 185.15 g/mol . The compound contains a total of 19 atoms, including 6 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, and 3 fluorine atoms .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)indolizine has been achieved through various methods. One approach involves the use of easily accessible 2-alkynylanilines and a well-established fluoroform-derived CuCF3 reagent . This method utilizes a domino trifluoromethylation/cyclization strategy to construct the indole cores . Another method involves the palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)indolizine is characterized by a planar electronic structure . The InChI key for the compound is SBULMMIZURQLIJ-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CC2=CC(=CN2C=C1)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)indolizine are complex and diverse. For instance, the compound can undergo 1,1-geminal and 1,2-vicinal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This process is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trifluoromethyl)indolizine include a molecular weight of 185.15 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 4.4 Ų . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .科学研究应用
Medicine: Anticancer and Antidepressant Applications
The trifluoromethyl group in 2-(Trifluoromethyl)indolizine enhances the polarity, stability, and lipophilicity of pharmaceutical compounds . This can be particularly beneficial in the development of anticancer drugs, as increased lipophilicity may improve the ability of a drug to cross cell membranes and reach intracellular targets. Additionally, the structural similarity of indolizine derivatives to natural bioactive compounds suggests potential applications in the treatment of mental illnesses, akin to the use of Prozac .
Materials Science: Development of Organic Fluorescent Molecules
Indolizine derivatives, including those with a trifluoromethyl group, exhibit excellent fluorescence properties . This makes them suitable for use as organic fluorescent molecules in materials science, where they can be used in the development of new types of sensors, imaging agents, and organic light-emitting diodes (OLEDs).
Agriculture: Pesticide Enhancement
The trifluoromethyl group is known to enhance the properties of pesticides . The introduction of 2-(Trifluoromethyl)indolizine into agricultural chemicals could lead to the development of more effective pesticides with improved stability and increased bioactivity against pests.
Environmental Science: Pollutant Degradation
In environmental science, the chemical stability and reactivity of trifluoromethyl groups can be harnessed to develop novel methods for pollutant degradation . Compounds like 2-(Trifluoromethyl)indolizine could play a role in the breakdown of harmful environmental pollutants, aiding in bioremediation efforts.
Biochemistry: Biological Activity Studies
The nitrogen-containing heterocycle of indolizine is associated with a variety of potential biological activities . Research into 2-(Trifluoromethyl)indolizine could uncover new biochemical pathways and mechanisms, contributing to our understanding of cellular processes and the development of biochemical tools.
Pharmacology: Drug Design and Synthesis
2-(Trifluoromethyl)indolizine could be pivotal in the design and synthesis of new drugs . Its trifluoromethyl group can improve pharmacokinetic properties, and its indolizine structure offers a versatile scaffold for the development of novel therapeutic agents.
Chemical Engineering: Synthesis Methodologies
The synthesis of 2-(Trifluoromethyl)indolizine involves metal-free oxidative trifluoromethylation, which is a significant area of interest in chemical engineering . This process could be optimized and scaled up for industrial production, providing a cost-effective and environmentally friendly method for producing this compound.
Analytical Chemistry: Analyte Detection
The unique properties of 2-(Trifluoromethyl)indolizine could be utilized in analytical chemistry for the detection of specific analytes . Its structural features might be exploited in the development of new analytical reagents or methods for the selective identification of compounds.
未来方向
The future directions for the study of 2-(Trifluoromethyl)indolizine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of novel approaches for the synthesis of indolizine and its derivatives could be a promising area of research .
属性
IUPAC Name |
2-(trifluoromethyl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-5-8-3-1-2-4-13(8)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULMMIZURQLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)indolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)
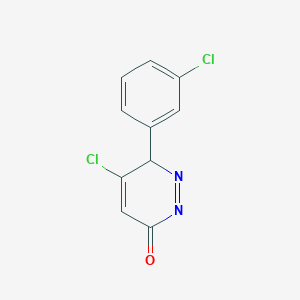
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)
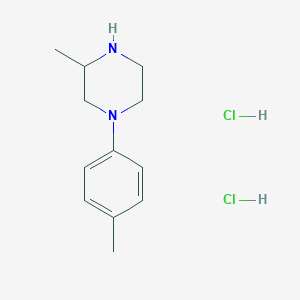
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)
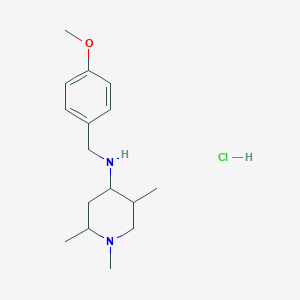
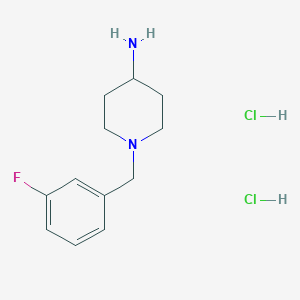
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
